1-(Cyclopropylmethyl)-4-methoxybenzene (CAS 16510-27-3), commercially recognized as Toscanol, is a synthetic aromatic ether engineered as a high-performance, regulatory-compliant bioisostere for naturally occurring anisic compounds [1]. Featuring a methoxy-substituted benzene ring coupled with a cyclopropylmethyl moiety, this compound is specifically designed to deliver the sweet, herbaceous, and licorice-like profiles of estragole and safrole without their associated toxicological liabilities [2]. In industrial procurement, it is highly valued for its exceptional chemical stability, prolonged substantivity (up to 48 hours), and broad compatibility across fine fragrances, functional consumer products, and specialty chemical formulations [3].
Attempting to substitute 1-(Cyclopropylmethyl)-4-methoxybenzene with its natural analogs, such as estragole (methyl chavicol) or safrole, introduces severe regulatory and performance risks [1]. Natural estragole contains an allyl group that undergoes metabolic activation into genotoxic and carcinogenic epoxides, leading to strict usage limitations by regulatory bodies like IFRA [2]. Furthermore, natural essential oils (e.g., basil or tarragon oil) suffer from batch-to-batch compositional variability and rapid volatilization [3]. In contrast, the cyclopropylmethyl substitution in this compound structurally blocks the toxicological pathway while simultaneously lowering vapor pressure [4]. This engineered modification ensures IFRA compliance, predictable synthetic reproducibility, and significantly enhanced olfactory tenacity, making generic or natural substitution commercially unviable for globally compliant consumer products [5].
The primary procurement driver for 1-(Cyclopropylmethyl)-4-methoxybenzene is its engineered safety profile compared to natural benchmarks [1]. Natural estragole is heavily restricted by IFRA due to the metabolic conversion of its allyl group into a genotoxic epoxide [2]. By replacing the allyl group with a cyclopropylmethyl moiety, 1-(Cyclopropylmethyl)-4-methoxybenzene structurally prevents this carcinogenic activation pathway, resulting in a non-genotoxic profile that allows unrestricted usage in compliant formulations [3].
| Evidence Dimension | Genotoxic potential and regulatory restriction |
| Target Compound Data | Non-genotoxic; unrestricted by IFRA |
| Comparator Or Baseline | Estragole (Strictly restricted due to carcinogenic epoxide formation) |
| Quantified Difference | Elimination of the reactive allyl double bond prevents toxic epoxide formation, granting unrestricted usage |
| Conditions | IFRA standards and metabolic safety profiling for consumer products |
Procurement teams must prioritize this compound to ensure global regulatory compliance and avoid the recall risks associated with genotoxic natural isolates.
Beyond safety, 1-(Cyclopropylmethyl)-4-methoxybenzene offers superior physical performance in formulations[1]. It exhibits a low vapor pressure of 0.0113 hPa at 20 °C, which translates to an extended olfactory lifespan (tenacity) of 36 to 48 hours on a standard smelling strip [2]. In contrast, natural estragole and basil oil function primarily as highly volatile top notes that dissipate within a few hours [3]. This substantial increase in substantivity allows the anisic profile to persist through the heart and base notes of a product [4].
| Evidence Dimension | Olfactory lifespan (Tenacity on a smelling strip) |
| Target Compound Data | 36 to 48 hours (Vapor pressure: 0.0113 hPa at 20 °C) |
| Comparator Or Baseline | Natural estragole / Basil oil (Highly volatile top-note, dissipating within hours) |
| Quantified Difference | Extends the anisic dry-down projection by >24 hours compared to natural estragole |
| Conditions | Standard perfumery evaluation (smelling strip at room temperature) |
Formulators require this lower-volatility modifier to maintain a consistent sweet-spicy profile through the heart and base notes of a product.
For industrial manufacturing, the thermal properties of a compound dictate its processability in heated applications [1]. 1-(Cyclopropylmethyl)-4-methoxybenzene possesses a flash point of 112.78 °C (235 °F), making it highly stable during hot-pour processes [2]. Conversely, natural estragole has a significantly lower flash point of 81 °C (178 °F), classifying it as a higher flammability risk [3]. The elevated flash point of the cyclopropylmethyl derivative ensures safer handling and prevents premature volatilization or degradation during high-temperature compounding .
| Evidence Dimension | Thermal stability and Flash Point |
| Target Compound Data | Flash point of 112.78 °C (235 °F) |
| Comparator Or Baseline | Natural estragole (Flash point of 81 °C / 178 °F) |
| Quantified Difference | Provides an additional ~31 °C of thermal safety margin, reducing flammability risks |
| Conditions | Hot-pour formulation processes (e.g., candle manufacturing, heated soap bases) |
Procurement teams prioritizing manufacturing safety and processability in heated applications will select this compound over highly combustible natural essential oils.
Used as a direct, safe replacement for estragole and safrole in fougère, gourmand, and aromatic perfumes requiring sweet-spicy, licorice, and sassafras notes without regulatory restrictions [1].
Incorporated into soaps, detergents, and cosmetics where extended anisic substantivity (up to 48 hours) is required, outperforming the rapid volatilization of natural basil or tarragon oils [2].
Selected for hot-pour manufacturing processes due to its elevated flash point (112.78 °C), which provides a wider thermal safety margin and prevents premature flash-off compared to natural estragole [3].
Irritant;Environmental Hazard